molecular formula C7H4ClF2I B13968292 1-Chloro-2-(difluoromethyl)-3-iodobenzene

1-Chloro-2-(difluoromethyl)-3-iodobenzene

Cat. No.: B13968292
M. Wt: 288.46 g/mol
InChI Key: DSDXLGZQMVKAPH-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethyl)-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-(difluoromethyl)-3-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a precursor benzene compound. For instance, starting with 1-chloro-2-(difluoromethyl)benzene, iodine can be introduced through an electrophilic substitution reaction using iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial production methods may involve large-scale halogenation processes using automated reactors and continuous flow systems to optimize efficiency and safety. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal by-products.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethyl)-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The reduction of the compound can lead to the formation of difluoromethylated benzene derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with an amine can yield aniline derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

1-Chloro-2-(difluoromethyl)-3-iodobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals, including intermediates for the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-Chloro-2-(difluoromethyl)-3-iodobenzene exerts its effects is largely dependent on its chemical structure and the nature of its interactions with other molecules. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various molecular targets. For example, the iodine atom can participate in halogen bonding, while the difluoromethyl group can enhance lipophilicity and membrane permeability. These properties make the compound a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

1-Chloro-2-(difluoromethyl)-3-iodobenzene can be compared with other halogenated benzenes such as:

    1-Chloro-2-(difluoromethyl)-4-iodobenzene: Similar in structure but with the iodine atom in a different position, which can affect its reactivity and applications.

    1-Bromo-2-(difluoromethyl)-3-iodobenzene: The presence of a bromine atom instead of chlorine can lead to different chemical properties and reactivity.

    1-Chloro-2-(trifluoromethyl)-3-iodobenzene:

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and physical properties, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C7H4ClF2I

Molecular Weight

288.46 g/mol

IUPAC Name

1-chloro-2-(difluoromethyl)-3-iodobenzene

InChI

InChI=1S/C7H4ClF2I/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7H

InChI Key

DSDXLGZQMVKAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(F)F)Cl

Origin of Product

United States

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